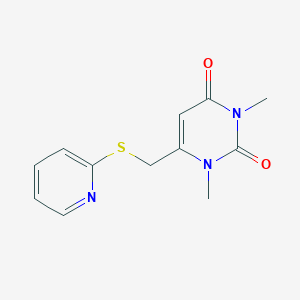
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil, also known as DPMU, is a uracil derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of biochemical and physiological effects, making it a promising candidate for various therapeutic interventions.
Applications De Recherche Scientifique
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been studied extensively for its potential applications in the field of medicinal chemistry. It exhibits a range of biological activities, including antiviral, antitumor, and antifungal properties. 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been shown to inhibit the replication of a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. It has also been investigated for its potential as an anticancer agent, as it exhibits cytotoxic activity against various cancer cell lines. In addition, 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been shown to have antifungal activity against several pathogenic fungi.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil is not fully understood, but it is thought to involve inhibition of viral or cellular enzymes involved in nucleic acid synthesis. 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been shown to inhibit the activity of HIV reverse transcriptase, which is essential for viral replication. It has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. These mechanisms may contribute to the antiviral and anticancer activity of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil.
Biochemical and Physiological Effects:
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil exhibits a range of biochemical and physiological effects, including inhibition of nucleic acid synthesis, induction of apoptosis, and modulation of immune function. 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been shown to modulate the immune response, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
Future research on 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil could focus on several areas, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for viral infections and cancer, and the elucidation of its mechanism of action at the molecular level. In addition, the potential use of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil as a tool for studying nucleic acid synthesis and immune function could also be explored.
In conclusion, 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil is a promising compound that exhibits a range of biochemical and physiological effects. Its potential applications in the field of medicinal chemistry make it an attractive candidate for further research. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can gain a better understanding of the potential of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil for therapeutic interventions.
Méthodes De Synthèse
The synthesis of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil involves the condensation of 2-pyridylthiomethylamine with 1,3-dimethyluracil in the presence of a suitable catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the final product. This method has been optimized for high yield and purity and is widely used in the synthesis of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil for research purposes.
Propriétés
IUPAC Name |
1,3-dimethyl-6-(pyridin-2-ylsulfanylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-14-9(7-11(16)15(2)12(14)17)8-18-10-5-3-4-6-13-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAKMRFCEZBLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-(pyridin-2-ylsulfanylmethyl)pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

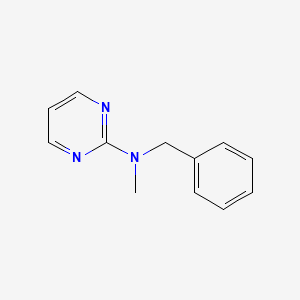
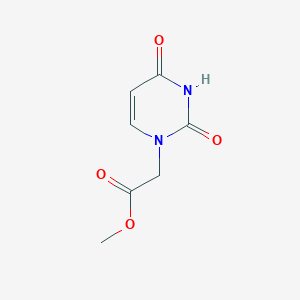
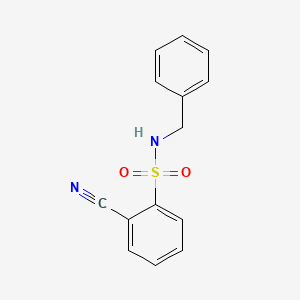
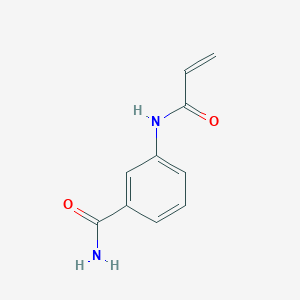
![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
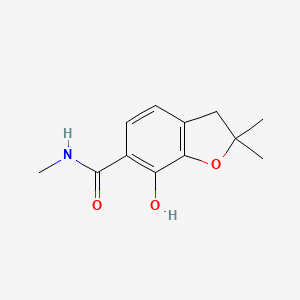
![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)
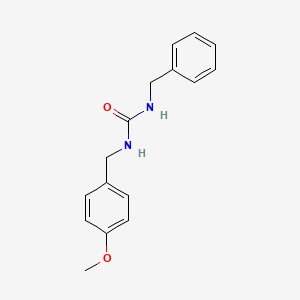
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)